2-bromo-5-(difluoromethoxy)benzoic acid CAS 1427373-00-9 properties
2-bromo-5-(difluoromethoxy)benzoic acid CAS 1427373-00-9 properties
Technical Whitepaper: Strategic Utilization of 2-Bromo-5-(difluoromethoxy)benzoic Acid in Drug Discovery
CAS: 1427373-00-9 Formula: C₈H₅BrF₂O₃ Molecular Weight: 267.03 g/mol [1]
Executive Summary: The Fluorine Advantage
In the landscape of modern medicinal chemistry, 2-bromo-5-(difluoromethoxy)benzoic acid serves as a high-value scaffold, offering a unique intersection of structural orthogonality and physicochemical modulation.[1] Unlike simple aryl halides, this molecule incorporates the difluoromethoxy group (-OCF₂H) , a moiety that has gained prominence as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere of the methoxy group.[2]
This guide analyzes the molecule not merely as a reagent, but as a strategic tool for Lead Optimization . The presence of a carboxylic acid (C1) and an aryl bromide (C2) provides two distinct vectors for structural elaboration, while the C5-difluoromethoxy group modulates the electronic and lipophilic profile of the final drug candidate, often improving oral bioavailability and metabolic half-life compared to non-fluorinated analogs.
Physicochemical Profile
The following data aggregates predicted and class-typical properties for CAS 1427373-00-9.
| Property | Value / Description | Significance in Drug Design |
| Appearance | White to off-white crystalline solid | Standard for benzoic acid derivatives; indicates high purity potential.[1] |
| pKa (Acid) | ~2.5 – 2.9 (Predicted) | The ortho-bromo and meta-difluoromethoxy groups are electron-withdrawing, increasing acidity compared to benzoic acid (pKa 4.2).[1] |
| LogP (Lipophilicity) | ~2.4 – 2.8 | The -OCF₂H group increases lipophilicity (π ≈ +0.[1]65) compared to -OCH₃, aiding membrane permeability.[1] |
| H-Bond Donor | 2 (COOH and -OCF₂H) | The -OCF₂H proton is a weak H-bond donor, capable of specific interactions with receptor pockets (e.g., serine proteases).[1] |
| Metabolic Stability | High | The C-F bond strength resists oxidative metabolism (O-dealkylation) common to methoxy groups.[1][2] |
Synthetic Accessibility & Manufacturing
While various routes exist, the most robust industrial approach prioritizes the installation of the difluoromethoxy group on a pre-brominated scaffold to avoid regioselectivity issues during bromination.
Recommended Protocol: Difluoromethylation of 2-Bromo-5-hydroxybenzoic acid
Reaction Logic: Direct alkylation of the phenolic oxygen using chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.[1]
-
Precursor: 2-bromo-5-hydroxybenzoic acid.[1]
-
Reagents: Sodium chlorodifluoroacetate (
), , DMF/Water.[1] -
Mechanism: In situ generation of difluorocarbene (
) which inserts into the O-H bond.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromo-5-hydroxybenzoic acid (1.0 eq) in DMF/Water (9:1 ratio).
-
Base Addition: Add
(3.0 eq) to deprotonate the phenol and carboxylic acid. -
Carbene Source: Add Sodium chlorodifluoroacetate (2.5 eq).
-
Heating: Heat the mixture to 95-100°C. Note: Vigorous CO₂ evolution occurs; ensure proper venting.
-
Workup: Cool to room temperature, dilute with water, and acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scale-up.[1]
Reactivity Profile & Functionalization
The core value of CAS 1427373-00-9 lies in its orthogonal reactivity .[1] The carboxylic acid and the aryl bromide can be engaged sequentially without protecting groups, provided the correct order of operations is followed.
Workflow Visualization
Figure 1: Divergent synthetic pathways allowing for flexible library generation.[1]
Critical Protocol: Suzuki-Miyaura Coupling (Sterically Hindered)
Due to the ortho-carboxylic acid (or carboxylate), the bromine at C2 is sterically crowded.[1] Standard conditions often fail.
-
Catalyst:
or (High turnover for hindered halides).[1] -
Base:
(Tribasic potassium phosphate) is superior to carbonate for hindered acids.[1] -
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Temperature: 90°C. Microwave irradiation (110°C, 30 min) significantly improves yield.[1]
Medicinal Chemistry Applications: The Bioisostere Effect
The -OCF₂H group is not merely a "heavy methoxy."[1][2][3][4] It imparts specific pharmacological advantages:
-
Lipophilic Hydrogen Bond Donor: The fluorine atoms withdraw electron density from the oxygen, making the terminal proton acidic enough to act as a weak hydrogen bond donor.[1] This allows the molecule to interact with backbone carbonyls in target proteins (e.g., Kinase hinge regions) where a simple methoxy group (-OCH₃) would function only as an acceptor.[1]
-
Metabolic Blocking: In many drug scaffolds (e.g., Roflumilast, Pantoprazole), methoxy groups are sites of rapid metabolic clearance via O-demethylation.[1] Replacing -OCH₃ with -OCF₂H blocks this pathway due to the strength of the C-F bond and the modified electronics, extending the drug's half-life (
).[1] -
Conformational Locking: The -OCF₂H group prefers an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, potentially locking the bioactive conformation of the drug molecule.
Handling & Safety
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]
-
Specific Risk: As a benzoic acid derivative, dust inhalation can cause severe respiratory irritation.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long durations; amber vials are required.[1]
References
-
PubChem. (2025).[1] Compound Summary: 2-bromo-5-(difluoromethoxy)benzoic acid.[1] National Library of Medicine.[1] [Link]1]
-
Erickson, J. A., et al. (2020).[1] The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[1][2][3] Journal of Medicinal Chemistry. (Contextual citation for OCF2H properties). [Link]1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]1]
-
Google Patents. (2021).[1] Method for preparing 2-bromo-4,5-dimethoxybenzoic acid (Analogous synthetic route methodology). CN102267894A.[1] 1]
